acea

Übersicht

Beschreibung

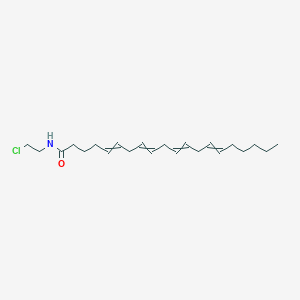

Arachidonyl-2'-chloroethylamide is a fatty amide obtained by the formal condensation of arachidonic acid with 2-chloroethanamine. It is a potent agonist of the CB1 receptor (Ki = 1.4 nM) and also has a low affinity for the CB2 receptor (Ki = 3100 nM). It has a role as a CB1 receptor agonist, a neuroprotective agent and a CB2 receptor agonist. It is an organochlorine compound, a secondary carboxamide, a fatty amide and a synthetic cannabinoid. It is functionally related to an arachidonic acid.

Wirkmechanismus

Target of Action

ACEA is a highly selective agonist of the cannabinoid receptor 1 (CB1R) . It binds primarily to the CB1R and has low affinity to the cannabinoid receptor 2 (CB2R) . The CB1R is a G protein-coupled receptor located primarily in the central nervous system and plays a crucial role in various physiological processes such as appetite, pain perception, mood, and memory .

Mode of Action

As a selective CB1R agonist, this compound interacts with its target by binding to the CB1R, leading to the activation of the receptor . This activation results in the inhibition of adenylate cyclase activity, decrease in cyclic AMP levels, and modulation of ion channels, leading to a decrease in neuronal excitability .

Biochemical Pathways

This compound’s interaction with the CB1R affects several biochemical pathways. For instance, it has been reported to alleviate cerebral ischemia injury through the glycogen synthase kinase-3β (GSK-3β)-mediated mitochondrial biogenesis . This compound administration increases the phosphorylation of GSK-3β, which induces mitochondrial biogenesis and preserves mitochondrial function .

Pharmacokinetics

It is soluble in ethanol, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), suggesting that it can be administered in a variety of ways .

Result of Action

The activation of CB1R by this compound has been associated with various molecular and cellular effects. For instance, this compound has been reported to protect neurons in ischemic injury . It improves neurological behavior, reduces infarct volume, and inhibits apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can modulate the effects of this compound. In a study, the co-application of this compound with a TRPV1 blocker significantly attenuated K±induced CGRP release . This suggests that the environment in which this compound is administered can significantly influence its action and efficacy.

Biochemische Analyse

Biochemical Properties

Arachidonyl-2-chloroethylamide primarily binds to the CB1R and has a low affinity to the CB2R . It plays a significant role in biochemical reactions, particularly in the context of neuronal protection during ischemic injury .

Cellular Effects

Arachidonyl-2-chloroethylamide has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been reported to improve neurological behavior, reduce infarct volume, and inhibit apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Arachidonyl-2-chloroethylamide involves its interaction with the CB1R . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arachidonyl-2-chloroethylamide change over time. It has been observed that the volume and numbers of mitochondria significantly increase after administration of Arachidonyl-2-chloroethylamide .

Dosage Effects in Animal Models

In animal models, the effects of Arachidonyl-2-chloroethylamide vary with different dosages . For instance, an intraperitoneal injection of 1 mg/kg Arachidonyl-2-chloroethylamide in adult male Sprague Dawley rats improved neurological behavior, reduced infarct volume, and inhibited apoptosis .

Biologische Aktivität

ACEA (N-(2-Chloroethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a highly selective agonist for the cannabinoid receptor type 1 (CB1), with significant implications in various biological processes, particularly in the modulation of immune responses and neurobehavioral effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound primarily acts as a CB1 receptor agonist, influencing several physiological processes through its interaction with the endocannabinoid system. The following sections detail its effects on T cell regulation and neurobehavioral parameters.

1. T Cell Regulation

Recent studies have demonstrated that this compound can impair T cell proliferation and alter the expression of activation markers:

- T Cell Proliferation : this compound significantly reduced T cell proliferation induced by anti-CD3 monoclonal antibodies at concentrations as low as 20 µM. This suggests that this compound may play a role in modulating immune responses by inhibiting T cell activation .

- Activation Markers : this compound was shown to decrease the expression of CD25 and PD-1 on CD4+ and CD8+ T cells. Specifically, it reduced the number of CD69+, CD25+, and PD-1+ expressing CD8+ T cells, indicating a downregulation of activation-associated molecules .

2. Neurobehavioral Effects

This compound has also been investigated for its effects on neurobehavioral parameters, particularly in models of depression and overactive bladder (OAB):

- Corticosterone-Induced Changes : In experimental models, this compound administration reversed corticosterone-induced changes related to both cystometric and biochemical parameters associated with OAB and depressive behaviors. This effect was noted through alterations in the expression levels of c-Fos in central micturition areas and various biochemical markers in urine and bladder tissues .

Case Study 1: Immunomodulatory Effects

In a controlled study examining the immunomodulatory effects of this compound, researchers found that administration of this compound led to a significant decrease in Th1 cytokine production while selectively impairing cytotoxic activities of CD8+ T cells without affecting those of CD4+ T cells or natural killer (NK) cells. This highlights this compound's potential therapeutic role in inflammatory and autoimmune diseases by inducing T cell hypofunction .

Case Study 2: Behavioral Modulation

Another study focused on the behavioral modulation by this compound demonstrated that chronic administration improved symptoms associated with stress-induced hyperactivity. The results indicated that this compound could mitigate anxiety-like behaviors while enhancing overall mood stability in animal models .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Neuroscience Applications

ACEA's role in neuroscience is particularly notable for its effects on pain modulation and neuroinflammation.

Case Study: Pain Modulation

In a study investigating the vasoactive effects of this compound on knee joints in rats, it was found that peripheral application significantly influenced blood flow and nociceptive responses. The study demonstrated that this compound could sensitize peripheral nociceptors through a TRPV1-dependent pathway, highlighting its potential as a therapeutic agent for pain management .

| Parameter | Effect of this compound |

|---|---|

| Blood Flow | Increased in knee joints |

| Nociceptive Response | Sensitization via TRPV1 pathway |

| Receptor Antagonists Used | AM251, AM281, AM630 |

Pharmacological Applications

This compound has been extensively studied for its pharmacological properties, particularly its impact on various physiological responses.

Case Study: Corticosterone-Induced Changes

Research focused on the effects of this compound on corticosterone-induced changes in bladder function revealed significant alterations in cystometric parameters and behavioral responses. This study emphasized this compound's potential role in addressing lower urinary tract dysfunctions .

| Biochemical Analysis | Observed Changes |

|---|---|

| Cystometric Parameters | Significant alterations noted |

| Behavioral Changes | Alterations correlated with this compound |

| Biomarkers in Urine | Changes in expression levels |

Immunological Applications

This compound's effects extend into immunology, where it influences T cell responses.

Case Study: T Cell Regulation

In a recent study examining the effects of this compound on CD4+ and CD8+ T cell responses, it was found that this compound significantly decreased the expression of activation markers such as CD25 and PD-1. This suggests a potential immunomodulatory role for this compound, which could be beneficial in managing autoimmune diseases or enhancing immune responses .

| T Cell Type | Effect of this compound |

|---|---|

| CD4+ T Cells | Decreased CD25 and PD-1 expression |

| CD8+ T Cells | Reduced activation markers |

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNCDSAIRBRIA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274346 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220556-69-4 | |

| Record name | ACEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220556-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl-2-chloroethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220556694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.